2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile
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Overview
Description
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is an organic compound belonging to the class of quinazolines Quinazolines are characterized by a fused ring structure consisting of a benzene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile involves the reaction of isatins with o-amino N-aryl/alkyl benzamides in the presence of iodine and tert-butyl hydroperoxide (TBHP) under reflux in methanol. This method yields the desired product with high efficiency and broad functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents like iodine and TBHP.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced quinazoline derivatives.
Scientific Research Applications
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile involves its interaction with molecular targets such as DNA. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the DNA structure. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,4-dihydroquinazoline derivatives: These compounds share a similar quinazoline core structure and exhibit comparable biological activities.
1-Methyl-3-substituted quinazolines: These derivatives have modifications at the 3-position, affecting their chemical and biological properties.
Uniqueness
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a DNA intercalator sets it apart from other quinazoline derivatives, making it a valuable compound for further research in medicinal chemistry.
Properties
IUPAC Name |
2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBDNOFRCTFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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